molecular formula C25H20Cl2N4O B4723570 6-chloro-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline

6-chloro-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline

Cat. No. B4723570
M. Wt: 463.4 g/mol
InChI Key: XGUBXJDQZAITET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline, also known as CPQ, is a quinoline-based compound that has been widely studied for its potential therapeutic applications. In

Scientific Research Applications

6-chloro-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline has been studied extensively for its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 6-chloro-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's and Parkinson's disease research, 6-chloro-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Mechanism of Action

The exact mechanism of action of 6-chloro-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 6-chloro-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
6-chloro-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline has been shown to have a variety of biochemical and physiological effects. In cancer research, 6-chloro-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline has been shown to induce apoptosis and inhibit angiogenesis, which can help to slow the growth and spread of tumors. In Alzheimer's and Parkinson's disease research, 6-chloro-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline has been shown to reduce oxidative stress and inflammation, which can help to protect neurons from damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-chloro-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline for lab experiments is its ability to selectively target certain enzymes and signaling pathways, which can help to reduce off-target effects. However, one of the limitations of 6-chloro-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are many potential future directions for research on 6-chloro-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline. One area of interest is the development of more efficient synthesis methods for 6-chloro-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline, which could help to reduce the cost and time required for research. Another area of interest is the further exploration of 6-chloro-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline's potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Additionally, future research could focus on the development of novel 6-chloro-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline derivatives with improved solubility and bioavailability.

properties

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-(6-chloro-2-pyridin-4-ylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20Cl2N4O/c26-18-1-4-20(5-2-18)30-11-13-31(14-12-30)25(32)22-16-24(17-7-9-28-10-8-17)29-23-6-3-19(27)15-21(22)23/h1-10,15-16H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUBXJDQZAITET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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